

Solubility profile of 1-Methylimidazolidine-2-thione in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylimidazolidine-2-thione

Cat. No.: B080569

[Get Quote](#)

An In-depth Technical Guide on the Solubility Profile of **1-Methylimidazolidine-2-thione**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazolidine-2-thione, commonly known as Methimazole or Thiamazole, is a crucial antithyroid agent belonging to the thionamide class of drugs.^[1] It is widely prescribed for the management of hyperthyroidism, particularly in patients with Graves' disease.^{[2][3]} The therapeutic efficacy of Methimazole is derived from its ability to inhibit the synthesis of thyroid hormones.^[2] Understanding the solubility of this active pharmaceutical ingredient (API) in various organic solvents is paramount for its formulation, purification, and manufacturing processes. Proper solvent selection is critical for crystallization, ensuring high purity and yield, and for developing stable liquid dosage forms.^[4]

This technical guide provides a comprehensive overview of the solubility profile of **1-Methylimidazolidine-2-thione** in a range of common organic solvents. It includes a detailed summary of available solubility data, a standard experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Solubility Profile of 1-Methylimidazolidine-2-thione

The solubility of **1-Methylimidazolidine-2-thione** has been qualitatively and semi-quantitatively described across several sources. The compound generally exhibits good

solubility in polar organic solvents and water, with limited solubility in non-polar solvents. A summary of the available data is presented in Table 1.

Table 1: Solubility Data for **1-Methylimidazolidine-2-thione** in Various Solvents

Solvent	CAS Number	Solubility Description	Reported Value	Source(s)
Ethanol	64-17-5	Freely Soluble / Soluble	200 mg/mL	[1][2][3][4][5]
Chloroform	67-66-3	Freely Soluble / Soluble	1 g in ~4.5 mL	[1][2][4][5]
Water	7732-18-5	Freely Soluble	1 g in ~5 mL; 200 mg/mL	[2][3][4][5]
Pyridine	110-86-1	Soluble	-	[4]
Ether	60-29-7	Slightly Soluble / Sparingly Soluble	1 g in ~125 mL	[1][2][3][4][5]
Benzene	71-43-2	Slightly Soluble / Sparingly Soluble	-	[3][4][5]
Petroleum Ether	8032-32-4	Sparingly Soluble	-	[1][5]

Note: Solubility descriptions such as "Freely Soluble" or "Sparingly Soluble" are based on pharmacopeial definitions. The semi-quantitative values provide a more precise measure of solubility.

Experimental Protocol for Solubility Determination

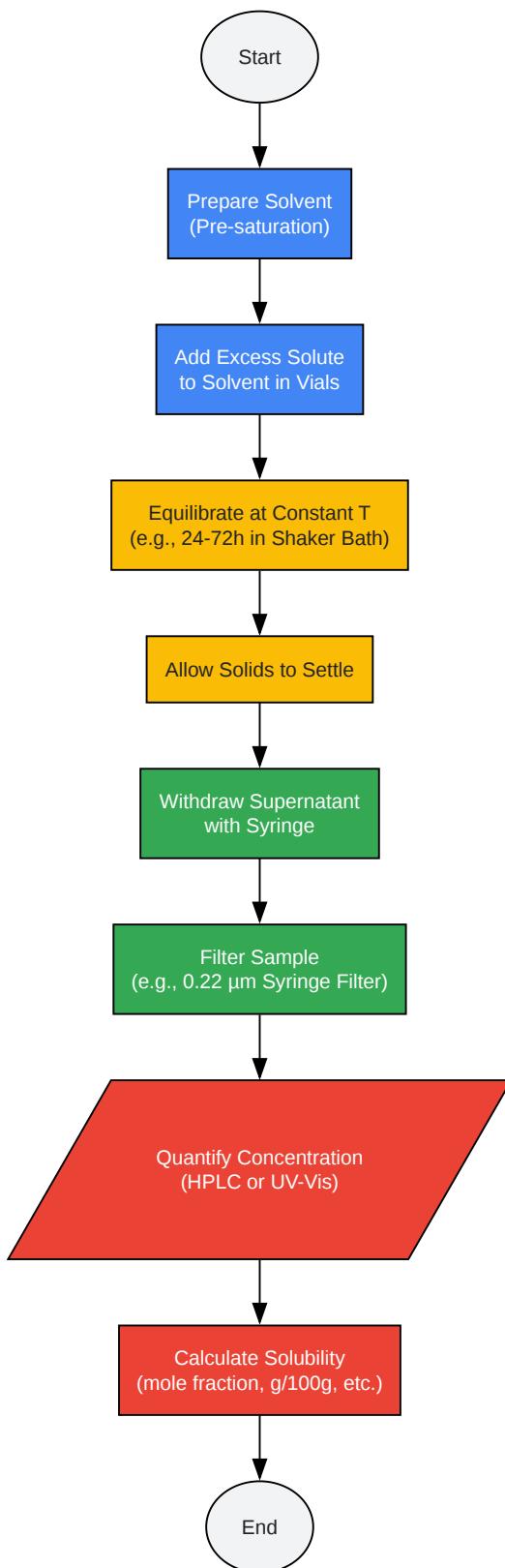
While the exact experimental conditions used to generate the data in Table 1 are not exhaustively detailed in the cited literature, a standard and widely accepted methodology for determining the equilibrium solubility of a solid compound in an organic solvent is the

isothermal shake-flask method. This protocol is designed to ensure that the solvent is fully saturated with the solute at a specific temperature.

Objective: To determine the equilibrium solubility of **1-Methylimidazolidine-2-thione** in a selected organic solvent at a constant temperature.

Materials and Equipment:

- **1-Methylimidazolidine-2-thione** (purity >99%)
- Selected organic solvent (analytical grade)
- Scintillation vials or sealed flasks
- Thermostatically controlled shaker or water bath
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer


Methodology:

- **Preparation of Solvent:** The selected organic solvent is pre-saturated with **1-Methylimidazolidine-2-thione** by adding an excess amount of the compound to the solvent, agitating the mixture for a preliminary period (e.g., 1-2 hours), and then filtering to remove undissolved solids. This step minimizes solvent-solute interaction variability during the main experiment.
- **Sample Preparation:** An excess amount of solid **1-Methylimidazolidine-2-thione** is added to a series of vials containing a known volume or mass of the pre-saturated solvent. Adding an excess ensures that equilibrium is reached with solid phase present.

- **Equilibration:** The vials are sealed to prevent solvent evaporation and placed in a thermostatic shaker set to a constant temperature (e.g., 298.15 K). The samples are agitated for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours until consecutive measurements are constant).
- **Sample Withdrawal and Filtration:** After equilibration, the agitation is stopped, and the vials are left undisturbed in the thermostatic bath to allow the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a pre-warmed syringe and immediately filtered through a syringe filter into a pre-weighed vial. Filtration is crucial to remove any undissolved microparticles.
- **Quantification:** The concentration of **1-Methylimidazolidine-2-thione** in the filtered sample is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
 - For HPLC: The filtered sample is appropriately diluted with the mobile phase, and the concentration is calculated based on a standard calibration curve.
 - For UV-Vis: The sample is diluted with the solvent, and its absorbance is measured at the wavelength of maximum absorption (λ_{max}). The concentration is then determined using a previously established calibration curve (Beer-Lambert Law).
- **Data Calculation:** The solubility is typically expressed in terms of mole fraction (x), mass fraction (w), or grams per 100 g of solvent.

Visualization of Experimental Workflow

The logical flow of the isothermal shake-flask method for solubility determination is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Methimazole - LKT Labs [lktlabs.com]
- 4. Buy Methimazole | 60-56-0 | >98% [smolecule.com]
- 5. Methimazole [drugfuture.com]
- To cite this document: BenchChem. [Solubility profile of 1-Methylimidazolidine-2-thione in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080569#solubility-profile-of-1-methylimidazolidine-2-thione-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com